molecular formula C22H19ClN4O3S B2702347 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-63-5

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2702347
CAS-Nummer: 941965-63-5
Molekulargewicht: 454.93
InChI-Schlüssel: IFGUKGLAGHVZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Psychotropic Activity and Receptor Affinity

1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, as part of a group of purine-2,6-dione derivatives, has been investigated for its psychotropic activity, particularly as a ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, including closely related derivatives, have shown potential in displaying antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).

2. Synthesis of Novel Purine Derivatives

Research has been conducted on the synthesis of new purine-2,6-dione derivatives, including those with a thiadiazepino purine ring system. These studies contribute to the broader understanding of the synthesis and structural properties of purine derivatives, which are crucial in medicinal chemistry (Hesek & Rybár, 1994).

3. Structural Characterization and Molecular Applications

Detailed structural characterization of substituted purines, including their hydrogen and carbon assignments, has been a focus of research. Such studies are fundamental for the development of new pharmaceuticals, especially in understanding the interactions of these compounds with biological targets (Lorente-Macías et al., 2018).

4. Corrosion Inhibition and Material Chemistry

Some purine derivatives, including those similar to the mentioned compound, have been evaluated for their potential as corrosion inhibitors in materials chemistry. These studies explore the interaction between these organic compounds and metal surfaces, revealing their potential utility in industrial applications (Chafiq et al., 2020).

5. Protective Group Utilization in Organic Synthesis

Research into the use of protective groups, such as the thietanyl group, for the synthesis of purine derivatives has been conducted. This work is crucial in the field of organic synthesis, providing insights into efficient and novel methods for producing complex organic molecules (Khaliullin & Shabalina, 2020).

6. Antimicrobial Properties

Studies on new derivatives of purine compounds, including the synthesis of chalcone derivatives from related compounds, have been conducted to explore their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one, followed by the reaction of the resulting intermediate with benzyl bromide and 2-(methylthio)acetyl chloride.", "Starting Materials": [ "4-chlorophenylacetic acid", "2-amino-3,7-dimethylpurine-6(3H)-one", "benzyl bromide", "2-(methylthio)acetyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 2: Reaction of 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 3: Reaction of 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with 2-(methylthio)acetyl chloride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione." ] }

CAS-Nummer

941965-63-5

Molekularformel

C22H19ClN4O3S

Molekulargewicht

454.93

IUPAC-Name

1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI-Schlüssel

IFGUKGLAGHVZTF-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.